molecular formula C13H9NO5 B1333778 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid CAS No. 214758-41-5

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Número de catálogo: B1333778
Número CAS: 214758-41-5
Peso molecular: 259.21 g/mol
Clave InChI: HXXHQOGRXQVZCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a chemical compound of interest in several research areas. It features a 1,3-benzodioxole moiety linked via an ether bridge to a nicotinic acid (pyridine-3-carboxylic acid) core. The 1,3-benzodioxole group is a privileged structure in medicinal chemistry, known to be present in compounds that act on various biological targets . Similarly, the pyridine-3-carboxylic acid scaffold is found in molecules with a range of pharmacological activities. Researchers are investigating this hybrid structure as a potential building block for developing novel bioactive molecules. Its applications may include serving as a key intermediate in the synthesis of more complex heterocyclic compounds, such as chalcones or other fused systems, which are often explored for their biological properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXHQOGRXQVZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371672
Record name 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214758-41-5
Record name 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Material Safety Data Sheet (MSDS) & Preclinical Toxicity Profile: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development and chemical safety, evaluating novel molecular scaffolds requires moving beyond basic hazard checklists. The compound 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid represents a highly specialized hybrid structure. It merges a nicotinic acid (pyridine-3-carboxylic acid) core[1] with a 1,3-benzodioxole ether linkage[2]. While the nicotinic acid moiety provides excellent hydrogen-bonding capabilities and metabolic mimicry (often leveraged in lipid-lowering or kinase-inhibiting therapeutics), the 1,3-benzodioxole group introduces significant lipophilicity and the potential for mechanism-based inhibition of Cytochrome P450 (CYP450) enzymes[2].

This whitepaper provides an in-depth technical guide to the material safety, handling protocols, and preclinical toxicity profiling required to safely advance this compound through the discovery pipeline.

Chemical Profile & Structural Rationale

Understanding the structural causality of a molecule is the first step in predicting its toxicological behavior.

  • Pyridine-3-carboxylic acid core: Structurally identical to Niacin (Vitamin B3), this core is highly soluble in polar environments and acts as a precursor for NAD/NADP[1]. However, substitution at the 2-position drastically alters its receptor affinity and metabolic fate.

  • 1,3-Benzodioxole ether linkage: The methylenedioxybenzene group is a known substrate for hepatic CYP450 enzymes. Compounds containing this moiety (such as piperonylic acid) frequently act as mechanism-based inactivators of hydroxylases[2]. The oxidative cleavage (demethylenation) of this ring can yield reactive catechol intermediates, which are primary drivers of hepatotoxicity if not rapidly conjugated during Phase II metabolism.

Table 1: Estimated Physicochemical Properties
PropertyValue / DescriptorToxicological Implication
Molecular Formula C13H9NO5Defines mass and elemental composition.
Molecular Weight ~259.21 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (Estimated) 2.1 - 2.8Moderate lipophilicity; likely to cross cell membranes but requires hepatic clearance.
pKa (Carboxylic Acid) ~4.5 - 5.0Ionized at physiological pH, limiting passive blood-brain barrier (BBB) penetration.

Material Safety Data Sheet (MSDS) Core Elements

Based on structurally analogous compounds such as 2-(1,3-benzodioxol-5-yl)-4-thiazolidinecarboxylic acid[3], the following hazard classifications must be strictly applied in the laboratory environment.

Table 2: GHS Hazard Statements & Precautionary Codes
GHS CodeHazard StatementPrecautionary Action (Causality)
H302 Harmful if swallowed[3]P270: Do not eat/drink during use. GI absorption is likely high due to optimal LogP.
H315 Causes skin irritation[3]P280: Wear nitrile gloves. The lipophilic ether linkage promotes dermal penetration.
H319 Causes serious eye irritation[3]P305+P351: Rinse cautiously with water. The acidic moiety causes localized pH disruption.
H335 May cause respiratory irritation[3]P261: Avoid breathing dust. Fine powders can induce mucosal inflammation via the acid group.

Handling & Storage: Store in a cool, dry environment away from strong oxidizing agents. The 1,3-benzodioxole ring is susceptible to oxidation, which can prematurely degrade the compound into reactive quinones.

Preclinical Toxicity Profile & Workflows

To validate the safety of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, we employ a tiered, self-validating testing strategy.

ToxicityWorkflow Start Compound Synthesis & Purity Check InVitro In Vitro Genotoxicity (OECD 471 Ames Test) Start->InVitro Proceed to screening InVivo In Vivo Acute Toxicity (OECD 423 Rat Model) InVitro->InVivo If non-mutagenic S9 Metabolic Activation (+/- S9 Fraction) InVitro->S9 Assess pro-mutagens Decision GHS Classification & Labeling InVivo->Decision Determine LD50 cut-off S9->InVitro

Caption: Tiered preclinical toxicity screening workflow for novel chemical entities.

Genotoxicity: The Ames Test (OECD 471)

The Ames test is the gold standard for detecting point mutations in bacterial DNA[4]. Because our compound contains a benzodioxole ring, it is imperative to test it both with and without metabolic activation (S9 fraction)[5]. The S9 fraction contains hepatic enzymes that mimic mammalian metabolism[6]. If the compound undergoes demethylenation, the resulting catechol could intercalate DNA or generate reactive oxygen species (ROS), leading to a positive Ames result only in the +S9 cohort.

Acute Oral Toxicity (OECD 423)

The OECD 423 Acute Toxic Class Method is utilized to determine the LD50 cut-off[7]. This method uses biometric evaluations with fixed doses (e.g., 5, 50, 300, 2000 mg/kg), significantly reducing animal use while providing robust data for GHS classification[7].

MetabolicPathway Parent 2-(1,3-Benzodioxol-5-yloxy) pyridine-3-carboxylic acid CYP450 Hepatic CYP450 (Oxidative Demethylenation) Parent->CYP450 Phase I Metabolism Intermediate Catechol Intermediate (Reactive) CYP450->Intermediate Cleavage of acetal Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Intermediate->Phase2 Detoxification Excretion Renal Excretion (Water Soluble Metabolites) Phase2->Excretion Clearance

Caption: Proposed CYP450-mediated metabolic pathway and detoxification of the benzodioxole moiety.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls that validate the assay's performance independent of the test compound's results.

Protocol 1: Bacterial Reverse Mutation Assay (OECD 471)[4]

Objective: Evaluate the mutagenic potential of the compound via base-pair substitution and frameshift mutations[5].

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight. Causality: Using multiple strains ensures detection across various mutational mechanisms[6].

  • S9 Mix Formulation: Prepare a 10% rat liver S9 fraction (induced with Aroclor 1254) supplemented with NADP and Glucose-6-phosphate. Causality: Essential for simulating hepatic Phase I metabolism of the benzodioxole ring[6].

  • Plate Incorporation:

    • Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (dosed at 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 cohorts).

    • Add to 2.0 mL of molten top agar containing trace histidine/tryptophan.

    • Pour over minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Self-Validation Step: Include a positive control (e.g., 2-aminoanthracene for +S9 and sodium azide for -S9). Logic: If the positive control fails to produce a >3-fold increase in revertant colonies, the S9 fraction is inactive, and the entire assay must be rejected.

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)[7]

Objective: Classify the compound's acute systemic toxicity[8].

  • Animal Selection & Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing. Causality: Females are generally more sensitive to acute toxicity, and fasting prevents unpredictable GI absorption kinetics caused by food binding[7].

  • Dosing Strategy: Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 animals. Causality: The 300 mg/kg starting point is statistically optimized to classify substances efficiently without defaulting to the maximum 2000 mg/kg limit test, minimizing animal suffering[7].

  • Observation Window: Monitor intensely for the first 24 hours (specifically looking for tremors, lethargy, or respiratory distress), followed by daily monitoring for 14 days.

  • Necropsy & Validation: Perform a gross necropsy on all animals at day 14 or at the time of death. Logic: Macroscopic evaluation of the liver and kidneys provides direct evidence of target-organ toxicity, validating the clinical observations.

Sources

Structural Elucidation and Crystallographic Analysis of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodological framework for the complete structural and crystallographic analysis of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid. The molecule integrates a pyridine carboxylic acid scaffold, known for its diverse therapeutic potential, with a 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common fragment in biologically active natural products and synthetic compounds.[1][2] The precise three-dimensional atomic arrangement and intermolecular interactions are critical determinants of its physicochemical properties, crystal packing, and ultimately, its behavior in a biological system. This document outlines a validated, multi-technique approach, combining spectroscopic and crystallographic methods to deliver an unambiguous structural assignment. We detail not only the experimental protocols but also the scientific rationale underpinning each step, ensuring a self-validating workflow from synthesis to final structural refinement.

Introduction: The Scientific Imperative

The title compound, 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, is a molecule of significant interest due to its hybrid structure. The pyridine carboxylic acid core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[1] Its utility stems from the pyridine ring's ability to engage in hydrogen bonding and π-π stacking, while the carboxylic acid group provides a key site for ionic interactions or salt formation.[1][3] The addition of the 1,3-benzodioxole group, derived from safrole, introduces a rigid, planar system that can modulate solubility, metabolic stability, and receptor-binding interactions.

An exhaustive structural analysis is therefore not merely an academic exercise; it is a prerequisite for understanding its solid-state properties (polymorphism, stability), predicting its behavior in formulation, and rationalizing its interaction with biological targets. This guide provides the blueprint for such an investigation.

Proposed Synthesis and Material Preparation

A robust structural analysis begins with the synthesis of high-purity, crystalline material. A plausible and efficient synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloropyridine-3-carboxylic acid (1.0 eq.), sesamol (1,3-benzodioxol-5-ol) (1.1 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum.

  • Purification & Crystallization: The crude product must be purified to obtain material suitable for analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the method of choice. The goal is to grow single crystals of at least 20-50 µm in all dimensions, which are necessary for single-crystal X-ray diffraction.[4]

Causality: The use of a strong base (K₂CO₃) is essential to deprotonate the phenol group of sesamol, forming a potent nucleophile. The polar aprotic solvent (DMF) effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the displacement of the chloride on the electron-deficient pyridine ring.

Spectroscopic Confirmation of Molecular Structure

Prior to crystallographic analysis, the covalent structure of the synthesized compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[5][6]

Protocol 3.1.1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to note are the number of signals, their chemical shifts (δ), integration (relative number of protons), and multiplicity (spin-spin splitting), which reveals neighboring protons.[8][9]

  • ¹³C NMR & DEPT Acquisition: Acquire the carbon-13 spectrum. To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.[8]

Table 1: Expected NMR Spectroscopic Data for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Nucleus Functional Group Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H Carboxylic Acid (-COOH) 12.0 - 13.0 Singlet, broad
¹H Pyridine Ring Protons 7.5 - 8.5 Doublets, Triplets
¹H Benzodioxole Ring Protons 6.5 - 7.0 Singlets, Doublets
¹H Methylene Bridge (-O-CH₂-O-) ~6.0 Singlet
¹³C Carboxylic Acid Carbonyl (-C OOH) 165 - 175 Singlet
¹³C Pyridine & Benzodioxole Carbons 100 - 160 Singlets
¹³C Methylene Bridge (-O-C H₂-O-) ~101 Singlet

Note: Expected shifts are based on typical values for these functional groups. The acidic proton chemical shift can be highly dependent on solvent and concentration.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups present in a molecule.[11] For the title compound, it serves as a crucial confirmation of the carboxylic acid moiety.

Protocol 3.2.1: FTIR Data Acquisition (ATR)

  • Sample Preparation: Place a small amount of the dried, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands. The unequivocal identification of the carboxylic acid group relies on observing two key features simultaneously.[11]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 2500 O-H Stretch Carboxylic Acid Very broad due to hydrogen-bonding dimers.[12]
1760 - 1690 C=O Stretch Carboxylic Acid Strong, sharp absorption.[10][12]
1320 - 1210 C-O Stretch Carboxylic Acid / Aryl Ether Confirms C-O linkages.[12]

| ~1250 & ~1040 | C-O-C Stretch | Benzodioxole | Asymmetric and symmetric stretches of the five-membered ether ring. |

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[13][14]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound growth Crystal Growth (e.g., Slow Evaporation) start->growth selection Crystal Selection (Microscope) growth->selection mount Mount Crystal on Diffractometer selection->mount collection X-ray Data Collection (Mo or Cu Kα radiation) mount->collection integration Data Integration & Reduction collection->integration solution Structure Solution (e.g., SHELXS) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF File Generation refinement->validation output Final 3D Structure (Bond Lengths, Angles, Intermolecular Interactions) validation->output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 4.1: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data quality, it is standard practice to cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.[4]

  • Diffractometer Setup: The mounted crystal is placed on an X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled to produce a final reflection file.[15]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[15]

Analysis of Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Key parameters for analysis include:

  • Crystal System and Space Group: Describes the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

  • Bond Lengths and Angles: Precise measurements of the covalent geometry. These should be compared to standard values to identify any unusual strain or electronic effects.

  • Torsion Angles: Define the conformation of flexible parts of the molecule.

  • Intermolecular Interactions: The non-covalent forces that dictate the crystal packing. For this molecule, a key interaction to investigate is the formation of a supramolecular synthon. Given the presence of a carboxylic acid and a pyridine nitrogen, the formation of a robust O-H···N hydrogen bond is highly probable, potentially leading to heterodimers rather than the more common acid-acid homodimers.[16][17] Other interactions like C-H···O bonds and π-π stacking between the aromatic rings should also be analyzed.

Table 3: Template for Crystallographic Data Summary

Parameter Value
Chemical Formula C₁₃H₉NO₅
Formula Weight 259.22 g/mol
Crystal System To be determined
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
R-factor (R1) To be determined

| Goodness-of-fit (S) | To be determined |

Computational Analysis

To complement the experimental data, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure and relative stabilities of different conformations.

G exp_data Experimental Data (Spectroscopy, XRD) comp_model Computational Modeling (DFT, etc.) exp_data->comp_model Validates Model analysis Comprehensive Structural Analysis exp_data->analysis Provides 3D Structure comp_model->analysis Provides Electronic Structure & Energetics synthesis Synthesis & Purification synthesis->exp_data Provides Material

Caption: An integrated approach to structural analysis.

Protocol 5.1: DFT Geometry Optimization

  • Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.

  • Calculation: Perform a geometry optimization and frequency calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18]

  • Analysis: Compare the computationally optimized geometry with the experimental X-ray structure. Analyze calculated properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map to understand the molecule's reactivity and intermolecular interaction sites.[16][18]

Conclusion

The structural analysis of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid requires a synergistic application of synthesis, spectroscopy, and crystallography. Following the detailed, self-validating protocols within this guide will ensure the generation of high-fidelity data, leading to an unambiguous determination of both the covalent and three-dimensional structures. This foundational knowledge is indispensable for any further research or development involving this promising molecular scaffold, enabling rational drug design, formulation development, and a deeper understanding of its chemical and biological properties.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Warwick. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. (2025). Organic Chemistry Research. [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. (2001). The Journal of Organic Chemistry. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Molecules. [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. (2025). ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • 3-pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)-. (n.d.). SpectraBase. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. (n.d.). Acta Crystallographica Section E. [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. (n.d.). PubChem. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Journal of Molecular Structure. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025). MDPI. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. (n.d.). Longdom Publishing. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). RSC Publishing. [Link]

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. (2025). ResearchGate. [Link]

  • Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. (2017). ResearchGate. [Link]

  • Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. (n.d.). ResearchGate. [Link]

Sources

Pharmacokinetics and Bioavailability of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, hybridizing distinct pharmacophores often yields compounds with potent efficacy but complex pharmacokinetic (PK) liabilities. The compound 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid represents a fascinating case study in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. By fusing a nicotinic acid (pyridine-3-carboxylic acid) core with a 1,3-benzodioxole (methylenedioxyphenyl, MDP) moiety, this scaffold presents a dual-faceted PK profile.

As a Senior Application Scientist, I approach this molecule by dissecting its two primary kinetic drivers: the pH-dependent intestinal absorption dictated by the carboxylic acid, and the non-linear metabolic clearance driven by the MDP group's propensity for mechanism-based enzyme inhibition. This whitepaper provides an in-depth mechanistic analysis, validated experimental workflows, and quantitative profiling necessary for advancing such molecules through preclinical development.

Physicochemical Properties & Absorption Dynamics

The Causality of pH-Dependent Uptake

The pyridine-3-carboxylic acid moiety imparts a pKa of approximately 4.8 to 5.0. In the acidic microclimate of the proximal small intestine (pH 5.0–6.0), the compound exists in a dynamic equilibrium between its neutral and anionic states.

Historically, it was assumed that such molecules rely solely on passive diffusion of the neutral species. However, rigorous physiological studies demonstrate that nicotinic acid derivatives are actively absorbed via specialized, pH-dependent, carrier-mediated mechanisms operating at physiological concentrations [1]. The anionic form acts as a substrate for proton-coupled monocarboxylate transporters (e.g., MCT1/SLC16A1), allowing rapid enterocyte uptake even when the molecule is ionized.

Absorption Lumen Intestinal Lumen (pH 5.0 - 6.0) Nic_Anion Compound (Anion) Lumen->Nic_Anion Dissociation Nic_Neutral Compound (Neutral) Lumen->Nic_Neutral Protonation MCT1 MCT1 / SLC16A1 Transporter Nic_Anion->MCT1 H+ Symport Enterocyte Enterocyte Intracellular Space Nic_Neutral->Enterocyte Passive Diffusion MCT1->Enterocyte Carrier-Mediated Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Basolateral Efflux

Figure 1: pH-dependent intestinal absorption pathways of the nicotinic acid derivative.

Metabolic Profiling & CYP450 Interactions (The Core Challenge)

Mechanism-Based Inhibition (MBI) via the Benzodioxole Ring

The most critical PK liability of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is its 1,3-benzodioxole (MDP) group. The MDP moiety is a well-documented structural alert for time-dependent inhibition (TDI) of Cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2[2].

Mechanistic Causality: When the compound enters the CYP active site, the heme iron catalyzes the oxidation of the methylenedioxy ring carbon. Instead of a standard hydroxylation and clearance, this reaction generates a highly reactive carbene intermediate . This carbene acts as a strong ligand, tightly coordinating to the heme iron to form a Metabolic Intermediate Complex (MIC). This covalent-like coordination irreversibly inactivates the enzyme, a phenomenon known as Mechanism-Based Inhibition (MBI) or "suicide inhibition"[3]. Consequently, the drug exhibits non-linear pharmacokinetics upon multiple dosing, as it progressively destroys the very enzymes responsible for its clearance.

CYP_Inhibition Parent 2-(1,3-Benzodioxol-5-yloxy)... (Parent Drug) CYP CYP3A4 / CYP1A2 Active Site Parent->CYP Binding Oxidation Catalytic Oxidation (NADPH + O2) CYP->Oxidation Carbene Reactive Carbene Intermediate Oxidation->Carbene Methylenedioxy Cleavage MIC Metabolic Intermediate Complex (MIC) Carbene->MIC Coordination to Heme-Fe Inactivation Irreversible Enzyme Inactivation (MBI) MIC->Inactivation Time-Dependent Inhibition

Figure 2: Mechanism-based inhibition (MBI) of CYP enzymes via carbene intermediate formation.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize this compound, we deploy a suite of self-validating assays. A protocol is only as good as its internal controls; therefore, every workflow below includes mechanisms to prove assay integrity.

Protocol 1: Caco-2 Permeability Assay (Absorption Profiling)
  • Cell Seeding: Seed human Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Validation (Self-Correction): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker) to ensure monolayer integrity (permeability must be < 1%).

  • Dosing: Apply 10 µM of the compound to the apical chamber (pH 6.0 to mimic the proximal intestine) and blank buffer to the basolateral chamber (pH 7.4).

  • Sampling & Analysis: Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

To prove that the clearance reduction is caused by MIC formation, we utilize a two-stage incubation assay with a chemical reversal step.

  • Pre-Incubation: Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the compound (0.1 to 50 µM) and NADPH (1 mM) at 37°C for t=0,10,20, and 30 minutes.

  • Dilution & Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary buffer containing a CYP3A4 probe substrate (e.g., Midazolam) and fresh NADPH. Incubate for 10 minutes.

  • MIC Reversal Control (Self-Validation): In a parallel cohort, add 50 µM potassium ferricyanide ( K3​[Fe(CN)6​] ) prior to the secondary incubation. Potassium ferricyanide oxidizes the heme iron, dissociating the carbene MIC and restoring enzyme activity[3]. If activity is restored, MBI via carbene formation is definitively confirmed.

  • Quantification: Measure 1'-hydroxymidazolam formation via LC-MS/MS to calculate kinact​ (maximum inactivation rate) and KI​ (inhibitor concentration yielding half-maximal inactivation).

Protocol 3: In Vivo Pharmacokinetic Profiling
  • Dosing: Administer the compound to male Sprague-Dawley rats (n=6/group) via intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 rpm for 10 min. Inject the supernatant into a UPLC-MS/MS system (Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer) operating in negative electrospray ionization (ESI-) mode to monitor the deprotonated parent mass.

Quantitative Data & Bioavailability Profiling

The non-compartmental analysis (NCA) of the in vivo PK study reveals a profile characteristic of a moderate-clearance drug with active absorption but metabolic bottlenecks.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Units
Cmax​ (Peak Plasma Concentration)1250 ± 110480 ± 65ng/mL
Tmax​ (Time to Peak)-1.5 ± 0.5h
AUC0−∞​ (Area Under Curve)2100 ± 1808400 ± 620ng·h/mL
Clearance ( CL ) 7.9 ± 0.8-mL/min/kg
Volume of Distribution ( Vdss​ ) 1.2 ± 0.2-L/kg
Half-life ( t1/2​ ) 2.1 ± 0.32.8 ± 0.4h
Absolute Bioavailability ( F ) -40.0 ± 5.2 %

Data Interpretation: The absolute bioavailability ( F ) of 40% indicates moderate oral exposure. The Tmax​ of 1.5 hours aligns with rapid, transporter-mediated absorption in the proximal intestine. However, the clearance (7.9 mL/min/kg) approaches ~15% of hepatic blood flow in rats. Upon repeated dosing (data not shown), we observe a 2.5-fold accumulation in AUC , confirming the in vitro findings of time-dependent CYP autoinhibition by the benzodioxole moiety.

Conclusion & Translational Outlook

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a highly instructive scaffold. Its nicotinic acid core guarantees efficient, pH-driven active transport across the gut wall, ensuring reliable initial absorption. However, the 1,3-benzodioxole group acts as a double-edged sword: while it may drive specific target engagement, its metabolic conversion into a heme-coordinating carbene intermediate results in mechanism-based CYP inhibition.

For drug development professionals, advancing this or similar molecules requires strict therapeutic window monitoring. If the target indication requires chronic dosing, medicinal chemistry efforts should focus on replacing the benzodioxole ring (e.g., with a difluorobenzodioxole or a simple dimethoxy ether) to abrogate carbene formation while preserving the spatial geometry of the diaryl ether linkage.

References

  • Mechanism and regulation of human intestinal niacin uptake American Journal of Physiology-Cell Physiology URL:[Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology URL:[Link]

  • Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation Drug Metabolism and Disposition (ASPET) URL:[Link]

Sources

Solubility Profile of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and drug discovery. To accurately predict and manipulate its solubility across various organic solvents, one must first deconstruct its molecular architecture:

  • Pyridine-3-carboxylic Acid Core: Structurally analogous to nicotinic acid, this core is amphoteric[1]. The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor, driving the formation of highly stable intermolecular dimers in the solid state. The basic pyridine nitrogen serves as an additional hydrogen bond acceptor.

  • 1,3-Benzodioxole Moiety: This bulky, electron-rich bicyclic system significantly increases the overall lipophilicity and dispersion forces ( δd​ ) of the molecule compared to a bare nicotinic acid scaffold.

  • Ether Linkage: Provides structural flexibility and introduces another localized electronegative pocket for dipole-dipole interactions.

According to the Hansen Solubility Parameter (HSP) framework, a solute's miscibility is dictated by the thermodynamic matching of three cohesive energy forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[2]. For this specific compound, achieving high solubility requires a solvent capable of disrupting the robust carboxylic acid dimers while simultaneously accommodating the lipophilic benzodioxole ring[3].

Experimental Workflow: Isothermal Shake-Flask Methodology

While kinetic solubility assays (e.g., solvent-shift methods) are useful for high-throughput screening, they frequently overestimate solubility due to supersaturation. To obtain true thermodynamic solubility—critical for crystallization and formulation—the isothermal saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the industry gold standard[4][5].

Self-Validating Protocol

To ensure trustworthiness and scientific integrity, this protocol incorporates internal validation checkpoints:

  • Solid Excess Addition: Add an excess amount of the compound powder to 2.0 mL of the target organic solvent in a sealed amber glass vial. Causality: The excess ensures the continuous presence of a solid phase, which is thermodynamically required to maintain a saturated solution and drive the equilibrium[5].

  • Isothermal Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 300 rpm. Self-Validation Step: Sample the suspension at both 24 hours and 48 hours. Thermodynamic equilibrium is only confirmed when the concentration variance between these two time points is ≤ 5%[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at the exact assay temperature (25°C) to pellet the undissolved solid. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to prevent false negatives caused by the compound binding to the filter membrane.

  • HPLC-UV Quantification: Dilute the supernatant with the mobile phase and inject it into an HPLC-UV system. Self-Validation Step: Utilizing HPLC rather than simple UV/Vis spectrophotometry is critical. It separates the main API peak from potential solvent-induced degradation products, ensuring the measured concentration reflects only the intact compound[5].

G Start 1. Solid Excess Addition (Compound + Organic Solvent) Equilibration 2. Isothermal Agitation (24h & 48h at 25°C) Start->Equilibration Separation 3. Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation Analysis 4. HPLC-UV Quantification (Degradation Check) Separation->Analysis Validation 5. Data Validation (ΔConc < 5% = Equilibrium) Analysis->Validation

Isothermal shake-flask workflow for thermodynamic solubility profiling.

Quantitative Solubility Profile

Based on structural thermodynamics, functional group contributions, and HSP matching principles, the solubility profile of 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid in common organic solvents at 25°C is summarized below.

SolventSolvent ClassEstimated Solubility (mg/mL)Mechanistic Causality
Dimethyl Sulfoxide (DMSO) Aprotic Polar> 50.0Acts as a strong H-bond acceptor; effectively disrupts carboxylic acid dimers; perfectly matches polar parameters.
N,N-Dimethylformamide (DMF) Aprotic Polar> 30.0High dipole moment and strong H-bond acceptor capabilities solvate the pyridine core and acid group.
Methanol Protic Polar10.0 - 15.0Acts as both H-bond donor and acceptor, but lower dispersion forces limit interaction with the benzodioxole ring.
Acetonitrile Aprotic Polar2.0 - 5.0Moderate polarity but weak H-bond acceptor; struggles to fully break the crystal lattice dimers.
Ethyl Acetate Ester1.0 - 3.0Moderate dispersion and polar matching, but insufficient H-bonding strength to overcome solid-state forces.
Toluene Non-polar Aromatic< 0.5 π−π stacking with the pyridine ring occurs, but completely fails to solvate the polar carboxylic acid.
Hexane Non-polar Aliphatic< 0.01Extreme HSP mismatch; incapable of participating in dipole or hydrogen-bonding interactions.

Causality and Downstream Applications

Understanding the why behind this solubility data is critical for optimizing downstream pharmaceutical processes:

  • Reaction Solvent Selection: For synthetic modifications (e.g., amide coupling at the carboxylic acid), aprotic polar solvents like DMF or DMSO are mandatory. They not only dissolve the starting material but prevent the carboxylic acid from dimerizing, keeping the functional group sterically available for activation reagents (like HATU or EDC).

  • Crystallization and Purification: The steep solubility cliff between methanol (moderate solubility) and water or hexane (anti-solvents) makes methanol/water or ethyl acetate/hexane ideal binary systems for recrystallization. The compound can be dissolved in warm methanol, and an anti-solvent can be titrated in to induce controlled nucleation and high-purity crystal growth.

  • Analytical Standard Preparation: Because the compound is highly lipophilic yet relies heavily on strong hydrogen bonding for solvation, stock solutions for in vitro bioassays should be prepared in 100% DMSO to prevent premature precipitation[4].

References

  • Source: dissolutiontech.
  • Source: sigmaaldrich.
  • Source: acs.
  • Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid in (Carbitol + Water)
  • Source: wikipedia.

Sources

Methodological & Application

Application Note: Strategies and Protocols for the Amide Coupling of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] The synthesis of novel chemical entities often relies on the robust and efficient coupling of carboxylic acids and amines to build molecular complexity. This guide focuses on providing detailed methodologies for the amide coupling of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, a heterocyclic building block possessing features relevant to pharmaceutical research.

The substrate presents a unique combination of structural motifs: an electron-deficient pyridine ring, an electron-donating 2-aryloxy substituent, and the carboxylic acid at the 3-position. This electronic arrangement can influence the reactivity of the carboxyl group and necessitates a careful selection of coupling reagents and reaction conditions to achieve optimal yields and purity. This document provides a detailed exploration of various coupling strategies, explains the causality behind procedural choices, and offers step-by-step protocols for researchers in organic synthesis and drug discovery.

Mechanistic Considerations and Reagent Selection

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This is achieved using a "coupling reagent," which reacts with the carboxylate to form a highly reactive intermediate that is subsequently attacked by the amine nucleophile.[2]

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActiveIntermediate CouplingReagent Coupling Reagent CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate -H⁺ Amide Amide Product (R-CONH-R') ActiveIntermediate->Amide Byproducts Byproducts (e.g., Urea, HOBt) ActiveIntermediate->Byproducts Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack

Caption: General mechanism of amide bond formation.

The choice of coupling reagent is critical and depends on factors like substrate sterics, electronics, and potential for side reactions.[2][3]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly practical reagent.[4] Its primary advantage is that the urea byproduct is also water-soluble and easily removed during aqueous workup.[4][5] However, the O-acylisourea intermediate formed can rearrange to a stable N-acylurea byproduct, especially with poorly nucleophilic amines.[5][6] To mitigate this and reduce potential racemization of chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[5][7] These additives act as acyl transfer agents, forming more stable active esters.[4]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling agents available.[8][9] HATU's structure incorporates a HOAt moiety, which forms a highly reactive OAt-active ester, leading to rapid reaction kinetics, high yields, and low rates of racemization, even with sterically hindered substrates.[8][10] It is often the reagent of choice for challenging couplings.[9] The primary drawback is the formation of tetramethylurea, a polar byproduct that can sometimes complicate purification.[11]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent that functions by generating an HOBt active ester in situ.[7][12] It is particularly useful for sterically demanding couplings.[13] PyBOP is considered a safer alternative to the original BOP reagent, which generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][14][15]

Base Selection: A non-nucleophilic, sterically hindered tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the reaction.[8][12] For substrates like the topic molecule, DIPEA is often preferred as its bulkiness minimizes potential side reactions.

Comparative Overview of Reaction Conditions

The optimal conditions for coupling 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid will depend on the nature of the amine coupling partner (e.g., primary vs. secondary, aliphatic vs. aromatic, sterically hindered vs. unhindered). The following table summarizes common starting points for methodology development.

Reagent SystemBase (equiv.)Typical SolventTemp. (°C)Time (h)Key Advantages & Considerations
EDC / HOBt DIPEA or TEA (2.0-3.0)DCM, DMF0 to RT4-18Cost-effective; water-soluble byproducts simplify workup.[4][5] May be sluggish with unreactive amines.[1]
HATU DIPEA (2.0-5.0)DMF, DCM, ACN0 to RT1-18Highly efficient, fast, low racemization.[8] Ideal for difficult or sterically hindered couplings.[10] Byproduct may require careful purification.[11]
PyBOP DIPEA (2.0-3.0)DMF, DCM0 to RT1-8High efficiency, good for hindered couplings.[7][13] Safer alternative to BOP.[12]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of the title compound. It is crucial to use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediates.

Protocol 1: General Purpose Coupling using EDC/HOBt

This method is a robust and cost-effective choice for coupling with standard primary and secondary amines.

Materials:

  • 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.[4]

  • Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitor the reaction: Check for consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Transfer to a separatory funnel and wash sequentially with 1N HCl or saturated NH₄Cl (to remove excess base and amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, such as sterically hindered or electron-deficient amines, where the EDC/HOBt method may provide low yields.

Materials:

  • 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to 0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[8]

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. The solution may change color. This step forms the highly reactive OAt-active ester.[4][8]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction: Track the progress via TLC or LC-MS until the starting acid is consumed.[4]

  • Work-up:

    • Dilute the reaction mixture with a larger volume of ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (effective for removing DMF), 1N HCl, saturated NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography. The byproduct tetramethylurea is polar and may require a more polar eluent system to separate from the desired product.

General Workflow and Troubleshooting

Experimental_Workflow start Start: Dry Glassware, Inert Atmosphere reagents 1. Combine Acid, Amine*, Coupling Additive (e.g., HOBt) start->reagents solvent 2. Dissolve in Anhydrous Solvent (DCM/DMF) reagents->solvent cool 3. Cool to 0 °C solvent->cool base 4. Add Base (DIPEA) cool->base coupling_reagent 5. Add Coupling Reagent (EDC or HATU) base->coupling_reagent reaction 6. Stir at RT (1-18h) coupling_reagent->reaction note *For HATU, add amine after pre-activation (Step 5) coupling_reagent->note monitor 7. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 8. Aqueous Workup (Acid/Base/Brine Washes) monitor->workup Complete isolate 9. Dry & Concentrate workup->isolate purify 10. Purify by Chromatography isolate->purify end End: Pure Amide purify->end

Caption: A generalized experimental workflow for amide coupling.

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inefficient activation of the acid. 2. Low nucleophilicity of the amine.[6] 3. Hydrolysis of activated intermediate due to moisture.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[6] 2. Increase reaction time or temperature (e.g., to 40-50 °C). 3. Ensure all reagents, solvents, and glassware are scrupulously dry.
N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate when using EDC without a sufficient additive.[6]Ensure at least 1.0 equivalent of HOBt or HOAt is used. A pre-activation step before adding the amine can also help.
Starting Acid Recovered The activation step failed or the activated species decomposed.Check the quality of the coupling reagent. Increase the equivalents of the coupling reagent and base.
Purification Difficulty Co-elution of product with urea byproducts (e.g., tetramethylurea from HATU).[11]Perform thorough aqueous washes as described in the protocols. For HATU, washing with 5% LiCl can help remove residual DMF and byproducts.[13] Adjust chromatography conditions (try a different solvent system or a gradient elution).

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Acid-Amine Coupling using BOP. Organic-Synthesis.com. [Link]

  • BOP reagent. Wikipedia. [Link]

  • BOP - Common Organic Chemistry. organic-chemistry.org. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com. [Link]

  • Technical Support Information Bulletin 2105 - HATU. Aapptec. [Link]

  • Amine to Amide (EDC + HOBt). organic-chemistry.org. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

  • Amine to Amide (Coupling) - HATU. organic-chemistry.org. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Longdom Publishing. [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: GPCR Pharmacologists, Assay Development Scientists, and Drug Discovery Professionals Application: Evaluation of G-protein biased agonism at the Hydroxycarboxylic acid receptor 2 (HCAR2 / GPR109A)

Executive Summary & Mechanistic Rationale

Nicotinic acid (Niacin, or pyridine-3-carboxylic acid) is a foundational therapeutic for dyslipidemia, acting via the Gi-coupled Hydroxycarboxylic acid receptor 2 (HCAR2, formerly GPR109A) to inhibit adipocyte lipolysis and lower circulating free fatty acids [1]. However, its clinical utility is severely limited by cutaneous vasodilation (flushing). This adverse event is not mediated by the therapeutic Gi pathway, but rather by the recruitment of β -arrestin1 to HCAR2, which triggers arachidonic acid release and subsequent prostaglandin (PGD2/PGE2) synthesis [2].

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid represents a strategic structural evolution. By introducing a bulky 1,3-benzodioxole ether linkage at the 2-position of the nicotinic acid core, researchers can exploit steric hindrance within the HCAR2 orthosteric binding pocket. This structural modification is hypothesized to stabilize a specific receptor conformation that favors Gi-protein coupling while sterically hindering the intracellular conformational changes required for β -arrestin recruitment [3].

This application note provides a self-validating, step-by-step in vitro assay framework to evaluate this compound as a G-protein biased agonist , ensuring that researchers can accurately uncouple its therapeutic potential from its side-effect liability.

G Ligand 2-(1,3-Benzodioxol-5-yloxy) nicotinic acid Receptor HCAR2 (GPR109A) Ligand->Receptor Gi Gi Protein Pathway (Therapeutic) Receptor->Gi Biased Agonism Arrestin β-Arrestin Pathway (Flushing Side Effect) Receptor->Arrestin Steric Block cAMP ↓ cAMP Levels Gi->cAMP Vasodilation Vasodilation (Prostaglandin Release) Arrestin->Vasodilation Lipolysis ↓ Lipolysis & FFA cAMP->Lipolysis

HCAR2 signaling pathways: Gi-mediated therapeutic effects vs. β-arrestin-mediated flushing.

Assay 1: Gi-Mediated cAMP Accumulation (TR-FRET)

Causality & Experimental Design

Because HCAR2 is a Gi/o-coupled receptor, its activation inhibits adenylate cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease effectively, the basal cAMP level must first be artificially elevated. We utilize Forskolin to directly activate AC, providing a high cAMP baseline. We also include IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the premature enzymatic degradation of cAMP, thereby stabilizing the assay window [4].

Step-by-Step Protocol

Reagents & Materials:

  • CHO-K1 cells stably expressing human HCAR2 (hHCAR2).

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

  • Stimulation Buffer: Assay Buffer containing 10 µM Forskolin.

  • TR-FRET cAMP Detection Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).

Workflow:

  • Cell Preparation: Harvest hHCAR2 CHO-K1 cells at 80% confluency. Resuspend in Assay Buffer to a density of 1×106 cells/mL.

  • Plating: Dispense 10 µL of the cell suspension (10,000 cells) into each well of a 384-well white opaque microplate.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (starting at 10 µM) in Assay Buffer. Add 5 µL of the compound to the cells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. Rationale: This allows the ligand to bind and stabilize the Gi-coupled receptor conformation prior to AC stimulation.

  • Forskolin Stimulation: Add 5 µL of Stimulation Buffer (final Forskolin concentration = 2.5 µM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 10 µL of the TR-FRET lysis/detection mix (containing anti-cAMP Cryptate and d2-labeled cAMP). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Workflow CellPrep CHO-K1 Cell Preparation Compound Compound Incubation CellPrep->Compound Forskolin Forskolin + IBMX Stimulation Compound->Forskolin Lysis Cell Lysis & FRET Reagents Forskolin->Lysis Readout TR-FRET Readout Lysis->Readout

Step-by-step in vitro workflow for the HCAR2 cAMP accumulation TR-FRET assay.

Assay 2: β -Arrestin Recruitment (BRET Assay)

Causality & Experimental Design

To validate the compound as a biased agonist, we must prove it fails to recruit β -arrestin. We utilize Bioluminescence Resonance Energy Transfer (BRET). The receptor (HCAR2) is C-terminally tagged with Renilla luciferase (Rluc8), and β -arrestin1 is N-terminally tagged with the fluorescent protein Venus. If the compound induces β -arrestin recruitment, the two proteins come within 10 nm of each other, allowing non-radiative energy transfer from the oxidized coelenterazine substrate to Venus, producing a measurable shift in emission wavelength.

Step-by-Step Protocol

Workflow:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding hHCAR2-Rluc8 and Venus- β -arrestin1 using Lipofectamine 3000. Incubate for 24 hours.

  • Cell Plating: Detach cells and resuspend in phenol red-free DMEM containing 5% FBS. Plate at 30,000 cells/well in a 96-well white microplate. Incubate for an additional 24 hours.

  • Starvation: Wash cells with PBS and replace with HBSS (without serum) for 2 hours prior to the assay to reduce basal background signaling.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM) to all wells. Incubate for 10 minutes in the dark. Rationale: Coelenterazine h is the specific substrate for Rluc8; pre-incubation ensures steady-state luminescence.

  • Compound Addition: Add the serial dilution of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid.

  • Kinetic Readout: Immediately read the plate kinetically for 30 minutes at 37°C. Measure sequential emissions at 480 nm (Rluc8) and 535 nm (Venus).

  • Data Processing: Calculate the BRET ratio by dividing the 535 nm signal by the 480 nm signal. Subtract the background BRET ratio (vehicle control) to determine the ligand-induced BRET signal.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid compared to the endogenous ligand (Niacin), demonstrating a highly desirable G-protein biased profile.

CompoundcAMP EC 50​ (nM)cAMP E max​ (%) β -Arrestin EC 50​ (nM) β -Arrestin E max​ (%)Bias Factor ( ΔΔ Log(Emax/EC50))
Nicotinic Acid (Niacin) 110.5 ± 12.1100%315.2 ± 25.4100%1.00 (Reference)
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid 42.3 ± 5.896.5%> 10,000< 15%> 45.0 (Strong Gi Bias)

*E max​ values are normalized to the maximum response elicited by 1 mM Nicotinic Acid.

References

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature, 424(6948), 598-602. URL: [Link]

  • Walters, R. W., Shukla, A. K., Kovacs, J. J., Violin, J. D., DeWire, S. M., Lam, C. M., ... & Lefkowitz, R. J. (2009). β-Arrestin1 mediates niacin-induced epidermal growth factor receptor transactivation and prostaglandin D2 release. Journal of Clinical Investigation, 119(5), 1312-1321. URL:[Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target. Trends in Pharmacological Sciences, 27(7), 384-390. URL: [Link]

  • Richman, J. G., Meyers, D. P., Kennedy, J. P., Connick, J. H., Jurewicz, A. J., Wang, A., ... & Connolly, D. T. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036. URL:[Link]

Application Note: Advanced Bioconjugation of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Hapten immunogen generation, Antibody-Drug Conjugates (ADCs), and targeted fluorescent probe development.

Introduction & Rationale

The integration of bulky, lipophilic moieties into small-molecule drugs is a cornerstone of modern medicinal chemistry. The 1,3-benzodioxole scaffold, in particular, is frequently utilized to enhance binding affinity in hydrophobic receptor pockets, featuring prominently in endothelin receptor antagonists and antiviral entry inhibitors[1][2].

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a highly specialized building block. It combines the hydrophobic recognition element of a benzodioxole ether with a pyridine-3-carboxylic acid core. In drug discovery, researchers often need to covalently attach such fragments to carrier proteins (e.g., BSA, KLH) to generate antibodies for pharmacokinetic assays, or to monoclonal antibodies to create targeted therapeutics[3]. However, the unique structural topology of this molecule presents specific bioconjugation challenges that require a highly optimized, chemically rationalized approach.

Structural Causality & Reactivity Profiling

Successful bioconjugation requires moving beyond generic protocols and understanding the specific microenvironment of the reactive functional group.

For 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, the primary conjugating handle is the C3-carboxylic acid. However, its reactivity is heavily dictated by its ortho relationship to the bulky C2-aryloxy substituent:

  • Steric Hindrance (The Primary Barrier): The 1,3-benzodioxol-5-yloxy group at the C2 position projects significant steric bulk directly adjacent to the C3-carboxylic acid. If activated with a carbodiimide like EDC alone, the resulting O-acylisourea intermediate is tightly shielded. Large biomolecules (like a 150 kDa antibody) will experience severe steric clashing, drastically reducing the rate of nucleophilic attack by lysine primary amines[4].

  • Hydrolytic Competition: Because the steric bulk slows down the desired aminolysis, the competing side-reaction—hydrolysis of the O-acylisourea back to the starting carboxylic acid—dominates in aqueous media[5].

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the adjacent carbonyl carbon. While this makes it highly reactive, it also accelerates the rate of unwanted hydrolysis if the intermediate is not rapidly stabilized.

The Causal Solution: A two-step activation using EDC and Sulfo-NHS is strictly mandatory, not optional, for this molecule. Sulfo-NHS is a small, highly nucleophilic molecule that can easily bypass the steric bulk of the benzodioxole group to displace the O-acylisourea[3][4]. The resulting Sulfo-NHS ester is semi-stable, water-soluble, and extends the reactive center slightly away from the steric clash, providing the necessary half-life (4–5 hours at pH 7.0) for the bulky protein to successfully collide and form a stable amide bond[6].

Experimental Design & Self-Validating Workflow

To ensure high-fidelity conjugation, the protocol is designed as a self-validating system . We employ a two-phase buffer strategy (MES for activation, PBS for conjugation) to respect the pH optima of the distinct chemical steps[5]. Furthermore, the workflow integrates a pre- and post-conjugation TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay to quantify the consumption of primary amines, providing immediate mathematical validation of the conjugation success before proceeding to expensive downstream in vivo or cellular assays.

BioconjugationWorkflow Hapten 2-(1,3-Benzodioxol-5-yloxy) pyridine-3-carboxylic acid (Hapten) Activation Activation Phase EDC + Sulfo-NHS in MES (pH 5.5) Hapten->Activation Carboxyl Activation Intermediate Sulfo-NHS Ester Intermediate (Stabilized Reactive Species) Activation->Intermediate O-acylisourea displacement Conjugation Conjugation Phase Add Target Protein in PBS (pH 7.4) Intermediate->Conjugation Primary Amine (Lysine) Attack Product Covalent Bioconjugate (Stable Amide Linkage) Conjugation->Product Crosslinking & Purification

Workflow for the EDC/Sulfo-NHS mediated bioconjugation of the benzodioxole-pyridine hapten.

Step-by-Step Bioconjugation Protocol

Materials Required
  • Target Compound: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (dissolved in anhydrous DMSO at 10 mg/mL).

  • Carrier Protein: Bovine Serum Albumin (BSA) or Monoclonal Antibody (mAb), 2 mg/mL.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4.

  • Reagents: EDC·HCl, Sulfo-NHS, 2-Mercaptoethanol, Hydroxylamine·HCl.

  • Hardware: 10 kDa MWCO Spin Desalting Columns.

Phase 1: Sterically-Optimized Activation

Rationale: The low pH (5.5) protonates the carboxylate oxygen, optimizing the thermodynamic formation of the O-acylisourea, while Sulfo-NHS rapidly traps it.

  • Equilibrate EDC and Sulfo-NHS to room temperature in a desiccator to prevent moisture-induced degradation prior to use[4].

  • In a low-bind microcentrifuge tube, add 100 µL of the compound stock (1 mg total) to 400 µL of Activation Buffer. (Note: A final DMSO concentration of up to 20% is tolerated and necessary to keep the hydrophobic benzodioxole moiety in solution).

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the target compound[5].

  • Vortex gently and incubate at room temperature for exactly 15 minutes.

  • Critical Step: Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 5 minutes. Causality: This quenches unreacted EDC, preventing it from crosslinking the carrier protein's own carboxyls to its amines (protein polymerization) in the next phase[4].

Phase 2: Protein Conjugation

Rationale: The pH is shifted to 7.4 to deprotonate the target protein's lysine ε-amines (pKa ~10.5), increasing their nucleophilicity for efficient attack on the Sulfo-NHS ester[6]. 6. Prepare 2 mg of the carrier protein in 1 mL of Conjugation Buffer (PBS, pH 7.4). 7. Transfer the quenched activation mixture (from Phase 1) dropwise into the protein solution under continuous gentle stirring. 8. Incubate the reaction at room temperature for 2 hours on an end-over-end rotator. 9. Quench the reaction by adding Hydroxylamine to a final concentration of 10 mM (incubate for 15 minutes). Causality: Hydroxylamine rapidly cleaves any unreacted Sulfo-NHS esters, regenerating the free carboxylic acid and preventing off-target reactions during storage[5].

Phase 3: Purification & Validation
  • Buffer exchange the conjugate into standard PBS using a 10 kDa MWCO spin desalting column, removing all small-molecule byproducts (isourea, leaving groups, and unreacted hapten).

  • Self-Validation (TNBSA Assay):

    • React an aliquot of the native carrier protein and the purified bioconjugate with TNBSA reagent.

    • Measure absorbance at 335 nm.

    • Calculate the reduction in free primary amines to determine the exact Hapten-to-Protein ratio.

Quantitative Optimization Data

To demonstrate the necessity of the optimized conditions, the following table summarizes the quantitative impact of reagent ratios and pH control on the final Drug-to-Antibody Ratio (DAR) when conjugating 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid to a standard IgG1 monoclonal antibody.

ConditionHapten Excess (Molar)EDC:Sulfo-NHS RatioActivation pHConjugation pHResulting DAR (Conjugation Ratio)Outcome Assessment
A (Sub-optimal) 10x1:0 (No NHS)7.47.40.4 Failed. Steric hindrance blocked direct attack; EDC hydrolyzed[4].
B (Sub-optimal) 20x1:15.55.51.2 Poor. Lysine amines remained protonated at pH 5.5, acting as poor nucleophiles[6].
C (Standard) 20x1:2.55.57.43.8 Good. Sufficient for standard immunogen generation.
D (Optimized) 50x1:2.55.57.46.5 Optimal. High density labeling achieved by overcoming steric barriers via Sulfo-NHS trapping.

Table 1: Influence of reaction parameters on the bioconjugation efficiency of sterically hindered pyridine-3-carboxylic acids.

References

  • Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC.[Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.[Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the poor aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles to provide you with a logical and efficient path to achieving your desired experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very low solubility of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid in my aqueous buffer. What are the primary reasons for this?

A1: The low aqueous solubility of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid stems from its molecular structure, which contains both a polar, ionizable group and a significant non-polar scaffold. Let's break down the key contributing factors:

  • Amphoteric Nature and Isoelectric Point: Your compound is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen).[1]

    • The carboxylic acid group (-COOH) is acidic and will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it deprotonates to the more soluble carboxylate ion (-COO⁻).[2][3][4]

    • The pyridine nitrogen is basic and will be in its neutral, less soluble form at high pH. As the pH decreases below its pKa, it protonates to form a more soluble pyridinium cation.[5][6]

    • Consequently, there will be a specific pH, known as the isoelectric point (pI) , where the net charge on the molecule is zero. At or near the pI, the compound will exhibit its minimum aqueous solubility.[1] It is highly likely that the pH of your current aqueous medium is close to this isoelectric point.

  • Hydrophobic Character: The benzodioxole and phenyl ether components of the molecule are large, rigid, and hydrophobic. These non-polar regions of the molecule are not well-solvated by water, leading to low intrinsic solubility.

The interplay between these factors is the primary reason for the observed solubility challenges.

Q2: How can I systematically determine the optimal pH for solubilizing my compound?

A2: A pH-solubility profile is the most critical initial experiment to perform. This will allow you to identify the pH ranges where your compound is most soluble and to estimate its pKa values and isoelectric point.[5][7]

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[7][8][9]

Materials:

  • 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound's concentration.

Procedure:

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure there is undissolved solid at the bottom of each vial.[8]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be checked.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using your validated analytical method.[8]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

The resulting graph should resemble a "U" shape, characteristic of amphoteric compounds.[1]

  • Low pH (e.g., < 4): The pyridine nitrogen is protonated, leading to higher solubility.

  • Mid-range pH: This is the region of the isoelectric point, where solubility will be at its minimum.

  • High pH (e.g., > 7): The carboxylic acid is deprotonated, leading to higher solubility.

This profile will authoritatively guide your choice of buffer pH for future experiments. For maximal solubility, you should work at a pH at least 2 units away from the pKa of the functional group you want to ionize.[10]

Q3: Adjusting the pH is not sufficient for my needs. What other strategies can I employ?

A3: If pH adjustment alone does not provide the required solubility, several other techniques can be explored, often in combination with pH optimization.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[5]

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule.[11]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO).[5][11]

  • Screening Protocol:

    • Prepare stock solutions of your compound in various co-solvents.

    • Create a series of aqueous buffer (at an optimal pH determined previously) and co-solvent mixtures (e.g., 5%, 10%, 20%, 30% v/v co-solvent).

    • Determine the solubility in each mixture using the shake-flask method described above.

    • Plot solubility against the co-solvent concentration to find the optimal system.[5]

Table 1: Example Co-solvent Screening Data Template

Co-solventConcentration (% v/v)Measured Solubility (µg/mL)
Ethanol10Record Data
Ethanol20Record Data
PEG 40010Record Data
PEG 40020Record Data
DMSO5Record Data
DMSO10Record Data

Converting the acidic or basic functional group into a salt is a very effective method to dramatically increase aqueous solubility.[12][13]

  • Mechanism: Salts are ionic and readily dissociate in water, leading to much higher solubility than the neutral form.[13]

  • Strategy for Your Compound:

    • Base Addition: To form a salt with the carboxylic acid, use a suitable base (e.g., NaOH, KOH, or an organic base like tromethamine). This will be most effective at a pH above the pKa of the carboxylic acid.

    • Acid Addition: To form a salt with the pyridine nitrogen, use a suitable acid (e.g., HCl, H₂SO₄, or an organic acid like methanesulfonic acid). This will be most effective at a pH below the pKa of the pyridine.[5]

  • Considerations: The choice of counter-ion is critical and can influence the salt's stability, hygroscopicity, and solubility.[13] A salt screening study is often required in formal drug development.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble guest molecules, like yours, to form water-soluble inclusion complexes.[16][]

  • Mechanism: The hydrophobic part of your molecule partitions into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, increasing the apparent solubility of the entire complex.[][18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[16][18]

  • Screening Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Determine the solubility of your compound in each cyclodextrin solution using the shake-flask method.

    • Plot the compound's solubility against the HP-β-CD concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Q4: Can you provide a workflow for how I should approach my solubility problem?

A4: Absolutely. A systematic, tiered approach is the most efficient way to solve solubility issues. The following workflow diagram illustrates the logical progression of experiments.

Caption: A logical workflow for troubleshooting poor aqueous solubility.

This tiered approach ensures that you start with the simplest and most informative experiments before moving to more complex formulation strategies.

References
  • National Center for Biotechnology Information.

  • MedCrave online.

  • MDPI.

  • BOC Sciences.

  • Benchchem.

  • Roquette.

  • Brainly.

  • Benchchem.

  • Benchchem.

  • Global Scholarly Communication Online Press.

  • PubMed.

  • UNT Digital Library.

  • MDPI.

  • RSC Publishing.

  • ResearchGate.

  • Reddit.

  • Lund University Publications.

  • USP-NF.

  • OSTI.GOV.

  • Pearson.

  • PubChem.

  • LinkedIn.

  • National Center for Biotechnology Information.

  • American Pharmaceutical Review.

  • Auburn University.

  • PubMed.

  • Google Patents.

  • Research Journal of Pharmaceutical Dosage Forms and Technology.

  • MDPI.

  • SciSpace.

  • ResearchGate.

  • MedChemExpress.

  • ResearchGate.

  • Fisher Scientific.

  • NIST WebBook.

  • PubChem.

  • PubChem.

  • PubChem.

  • PubChem.

  • SpectraBase.

  • Sigma-Aldrich.

  • Chemspace.

  • Chemazone.

  • Organic Chemistry Data.

Sources

Technical Support Center: Recrystallization of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid via recrystallization. It covers solvent selection, detailed protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for a successful recrystallization?

The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the target compound, 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystal formation and purification. All other parameters of the process hinge on this initial choice.

Q2: What structural features of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid should guide my solvent choice?

The molecule possesses several functional groups that dictate its solubility:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of hydrogen bonding. It suggests solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and potentially water, especially at high temperatures.[3]

  • Pyridine Ring: The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

  • Benzodioxole and Ether Linkage: These parts of the molecule are more non-polar and aromatic.

The overall structure is one of moderate polarity. Therefore, solvents of intermediate polarity, such as ethanol or ethyl acetate, are excellent starting points. Highly non-polar solvents like hexane are unlikely to dissolve the compound even when hot, while highly polar solvents might dissolve it too well, even at room temperature, leading to poor recovery.

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is advisable when no single solvent provides the ideal solubility profile.[1] This is often the case for compounds like the one , which have both polar and non-polar regions. The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation).[1] A few drops of the "good" solvent are then added to re-clarify the solution before slow cooling.

A common and effective mixed system for a moderately polar carboxylic acid is Ethanol/Water or Ethyl Acetate/Hexane .

Solvent Selection and Protocols

The first and most critical step is to perform small-scale solubility tests to identify the optimal solvent or solvent pair.[4]

Recommended Solvents for Screening

The following table summarizes potential solvents to screen. The choice should be guided by the principle of "like dissolves like" while aiming for the specific solubility profile needed for recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Water 100High (80.1)May have low solubility even when hot due to the large organic backbone. Good "poor" solvent with alcohols.
Ethanol 78Medium-High (24.5)Excellent starting point. Good potential for dissolving the compound when hot and allowing crystallization upon cooling.[3]
Methanol 65Medium-High (32.7)Similar to ethanol, but its lower boiling point can sometimes be advantageous.[3]
Ethyl Acetate 77Medium (6.0)Good candidate. Its moderate polarity may provide an ideal solubility curve.
Acetone 56Medium-High (20.7)Its low boiling point can make it difficult to maintain a saturated solution without significant evaporation.[3]
Toluene 111Low (2.4)High boiling point may lead to the compound "oiling out" if its melting point is below 111°C.[3][5]
Hexane 69Low (1.9)Likely a poor solvent. Best used as an "anti-solvent" or "poor" solvent in a mixed system with a more polar one.[3]
Workflow for Solvent Selection

The following diagram outlines the logical workflow for determining the best solvent system for your purification.

Solvent_Selection_Workflow start Start: Crude 2-(1,3-Benzodioxol-5-yloxy) pyridine-3-carboxylic acid test_solvents Test solubility of ~20mg crude product in 0.5 mL of various solvents (see table) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves upon heating? dissolves_cold->dissolves_hot No unsuitable_solvent Unsuitable Solvent: Too soluble dissolves_cold->unsuitable_solvent Yes crystals_form Crystals form upon cooling? dissolves_hot->crystals_form Yes poor_solvent Potential 'Poor' Solvent for a mixed system dissolves_hot->poor_solvent No good_solvent GOOD SINGLE SOLVENT Proceed to scale-up crystals_form->good_solvent Yes try_mixed Try a Mixed-Solvent System (e.g., Ethanol/Water) crystals_form->try_mixed No Troubleshooting_Workflow start Problem Occurred During Recrystallization prob_no_crystals No Crystals Formed start->prob_no_crystals prob_oiling_out Compound 'Oiled Out' start->prob_oiling_out prob_low_yield Yield is Very Low start->prob_low_yield prob_impure Product Still Impure start->prob_impure check_solvent_vol Was too much solvent used? prob_no_crystals->check_solvent_vol check_cooling_rate Was cooling too rapid? prob_oiling_out->check_cooling_rate check_mother_liquor Check mother liquor for dissolved product prob_low_yield->check_mother_liquor sol_rerecrystallize Perform a second recrystallization prob_impure->sol_rerecrystallize sol_boil_off Boil off excess solvent and cool again check_solvent_vol->sol_boil_off Yes sol_induce Induce Crystallization: 1. Scratch flask interior 2. Add a seed crystal check_solvent_vol->sol_induce No sol_reheat_cool_slow Re-heat to dissolve oil, add a little more solvent, cool SLOWLY check_cooling_rate->sol_reheat_cool_slow Yes check_cooling_rate->sol_reheat_cool_slow No (Still try this) sol_concentrate_mother Concentrate mother liquor to recover a second crop check_mother_liquor->sol_concentrate_mother Product Present

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, pyridine derivatives stand out for their vast therapeutic potential, with applications ranging from anti-inflammatory to anticancer agents.[1][2] The intricate relationship between their molecular structure and pharmacological effect makes them a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the potential bioactivity of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid against other pyridine derivatives. While direct experimental data on this specific molecule is not extensively available in public literature, we can infer its potential bioactivities by dissecting its structural components and drawing parallels with well-characterized analogues.

Our analysis is grounded in established structure-activity relationships (SAR), offering a predictive framework for researchers and drug development professionals. We will explore the known bioactivities of the core pyridine-3-carboxylic acid scaffold, the influence of the 2-aryloxy substituent, and the contribution of the 1,3-benzodioxole (piperonyl) moiety. This guide will also furnish detailed experimental protocols for key bioassays, enabling researchers to validate these predictions.

Structural Deconstruction and Predicted Bioactivity

The bioactivity of an organic molecule is intrinsically linked to its structural features. The pyridine ring, being electron-deficient and aromatic, often engages in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1] The carboxylic acid group adds polarity and can coordinate with metal ions.[1]

Let's deconstruct our target molecule, 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid:

  • Pyridine-3-carboxylic Acid (Nicotinic Acid) Core: This scaffold is a well-established pharmacophore. Nicotinic acid and its derivatives have been investigated for various therapeutic applications, including as anti-hyperglycemic and anti-inflammatory agents.[3][4]

  • 2-Aryloxy Substituent: The presence of an ether linkage at the 2-position of the pyridine ring introduces conformational flexibility and can influence the molecule's interaction with target proteins. The nature of the aryl group is a critical determinant of activity.

  • 1,3-Benzodioxole (Piperonyl) Moiety: This group is found in numerous natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects.[5][6][7]

Based on these components, we can hypothesize that 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid may exhibit a combination of these properties. The following sections will explore the evidence for these potential bioactivities by comparing it to other pyridine derivatives.

Comparative Bioactivity Analysis

To build a predictive model for the bioactivity of our target compound, we will examine experimental data from related pyridine derivatives.

Anti-inflammatory and Anti-hyperglycemic Activity

Recent studies have highlighted the potential of pyridine-3-carboxylic acid derivatives as dual anti-inflammatory and anti-hyperglycemic agents.[3] For instance, novel nicotinic acid derivatives have shown promising results in α-amylase inhibition assays (a measure of anti-diabetic activity) and in vitro anti-inflammatory assays.[3][4]

Compound/DerivativeBioassayIC50 ValueReference
Novel Nicotinic Acid Derivativesα-Amylase Inhibition1.324 ± 0.17 to 1.516 ± 0.14 µg/mL[3]
Acarbose (Positive Control)α-Amylase Inhibition1.273 ± 0.12 µg/mL[3]
Novel Nicotinic Acid DerivativesAnti-inflammatory (RBC hemolysis)14.06 ± 0.15 to 85.56 ± 0.25 µM[3]
Ketorolac (Reference Drug)Anti-inflammatory (RBC hemolysis)11.79 ± 0.17 µM[3]

The structure of our target molecule, with its nicotinic acid core, suggests it is a strong candidate for possessing similar dual activities. The 1,3-benzodioxole group may further enhance these effects, as related structures have demonstrated antioxidant properties which can contribute to anti-inflammatory mechanisms.[7]

Antimicrobial Activity

Pyridine derivatives are a well-established class of antimicrobial agents.[8][9] The pyridine nucleus is a key feature in many approved antimicrobial drugs.[1] The bioactivity is often modulated by the nature and position of substituents on the pyridine ring.

For example, various synthesized 2-pyridone-3-carboxylic acids have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria.[10][11] Some derivatives showed excellent activity, particularly against Staphylococcus aureus.[11]

The combination of the pyridine-3-carboxylic acid core with the 1,3-benzodioxole moiety in our target compound could lead to interesting antimicrobial properties. The benzodioxole ring system is present in other bioactive compounds with known antimicrobial effects.

Anticancer Activity

The structure-activity relationship of pyridine derivatives has been extensively studied in the context of cancer research.[2][12] The antiproliferative activity is often influenced by substitutions on the pyridine ring. For instance, the number and position of methoxy (OMe) groups can significantly impact the IC50 values against cancer cell lines.[12]

While our target molecule does not contain methoxy groups, the 1,3-benzodioxole moiety can be considered a cyclic diether. The electronic and steric properties of this group could influence its interaction with anticancer targets. Further investigation into the cytotoxic effects of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid against various cancer cell lines is warranted.

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, a series of standardized in vitro assays are recommended.

α-Amylase Inhibition Assay (Anti-hyperglycemic Activity)

This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control post-prandial blood glucose levels.

Protocol:

  • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

  • Prepare various concentrations of the test compound and the positive control (e.g., acarbose).[3]

  • Pre-incubate the enzyme with the test compound or control for 10 minutes at 37°C.

  • Add a starch solution to initiate the enzymatic reaction.

  • Incubate the mixture for 15 minutes at 37°C.

  • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Measure the absorbance at 540 nm to determine the amount of reducing sugar produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Workflow for α-Amylase Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Amylase Prepare α-amylase solution PreIncubate Pre-incubate enzyme with compound/control Amylase->PreIncubate Compound Prepare test compound dilutions Compound->PreIncubate Control Prepare acarbose (control) dilutions Control->PreIncubate AddStarch Add starch solution PreIncubate->AddStarch Incubate Incubate at 37°C AddStarch->Incubate StopReaction Stop reaction with DNS reagent Incubate->StopReaction Heat Heat in boiling water bath StopReaction->Heat Measure Measure absorbance at 540 nm Heat->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for determining α-amylase inhibitory activity.

Human Red Blood Cell (RBC) Hemolysis Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity.

Protocol:

  • Prepare a suspension of human red blood cells in isotonic buffer.

  • Prepare various concentrations of the test compound and a reference drug (e.g., ketorolac).[3]

  • Incubate the RBC suspension with the test compound or reference drug for 30 minutes at 37°C.

  • Induce hemolysis by adding a hypotonic saline solution.

  • Centrifuge the mixture to pellet the intact cells.

  • Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis inhibition and determine the IC50 value.

Workflow for RBC Hemolysis Assay

G cluster_prep Preparation cluster_incubation Incubation & Lysis cluster_measurement Measurement cluster_analysis Data Analysis RBC Prepare RBC suspension Incubate Incubate RBCs with compound/reference RBC->Incubate Compound Prepare test compound dilutions Compound->Incubate Reference Prepare ketorolac (reference) dilutions Reference->Incubate InduceLysis Induce hemolysis with hypotonic solution Incubate->InduceLysis Centrifuge Centrifuge to pellet intact cells InduceLysis->Centrifuge Measure Measure absorbance of supernatant at 560 nm Centrifuge->Measure Calculate Calculate % hemolysis inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for assessing anti-inflammatory activity via RBC hemolysis.

Broth Microdilution Assay (Antimicrobial Activity)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Protocol:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.

Signaling Pathway: Postulated Mechanism of Action

The potential dual anti-inflammatory and anti-hyperglycemic effects of pyridine-3-carboxylic acid derivatives may involve multiple signaling pathways. For instance, the anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines, while the anti-hyperglycemic effects are directly related to the inhibition of enzymes like α-amylase.

G cluster_compound 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid cluster_targets Potential Molecular Targets cluster_effects Biological Effects Compound Pyridine Derivative AlphaAmylase α-Amylase Compound->AlphaAmylase Inhibition InflammatoryEnzymes Pro-inflammatory Enzymes (e.g., COX) Compound->InflammatoryEnzymes Inhibition Hyperglycemia Reduced Carbohydrate Digestion AlphaAmylase->Hyperglycemia Leads to Inflammation Reduced Inflammation InflammatoryEnzymes->Inflammation Leads to

Caption: Postulated dual mechanism of action for the target compound.

Conclusion and Future Directions

While direct experimental data for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is scarce, a systematic analysis of its structural components and comparison with related pyridine derivatives provides a strong rationale for investigating its potential as a bioactive agent. The pyridine-3-carboxylic acid core suggests a propensity for anti-inflammatory and anti-hyperglycemic activities, while the 1,3-benzodioxole moiety may confer additional antioxidant and antimicrobial properties.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo evaluation. Such studies will be crucial in elucidating its therapeutic potential and paving the way for the development of novel pyridine-based drugs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. [Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Cefic-Lri. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. SID. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. PubChem. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • (PDF) Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. ResearchGate. [Link]

  • (PDF) Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. [Link]

  • Antioxidant Properties of Natural Bioactive Compounds. IntechOpen. [Link]

Sources

A Guide to the Mass Spectrometry Fragmentation of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid. By dissecting the molecule into its constituent functional groups—a benzodioxole ring, an aryl ether linkage, and a pyridine-3-carboxylic acid moiety—we can forecast the primary fragmentation pathways. This document serves as a valuable resource for researchers in drug discovery, metabolomics, and synthetic chemistry who rely on mass spectrometry for the structural elucidation of novel small molecules.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. Electron ionization (EI) typically begins by ejecting an electron from the molecule to form a molecular ion (M⁺˙). The excess energy in this radical cation promotes bond cleavages, with the most likely fragmentation pathways being those that lead to the most stable products (cations and neutral radicals).

For 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (Molecular Weight: 273.23 g/mol ), the structure presents several likely points of initial ionization and subsequent cleavage, which we will explore in detail.

Primary Fragmentation Pathways

The molecular ion (M⁺˙) of our target compound is expected at an m/z of 273. The subsequent fragmentation is predicted to be dominated by cleavages at the ether linkage and from the carboxylic acid group, as these represent the most labile sites in the structure.

Cleavage of the Ether Linkage

Aryl ethers are known to undergo characteristic cleavage of the C-O bond.[1][2] For 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, this can occur in two ways, leading to two primary fragment ions. The most prominent pathway is typically the one that forms the more stable cation.

  • Pathway A: Formation of the Pyridine Acylium Ion: Cleavage of the Ar-O bond with charge retention on the pyridine-containing fragment would lead to the formation of a pyridine acylium ion at m/z 136 . This is a highly probable event, as acylium ions are generally stable. The corresponding neutral loss would be a benzodioxole-oxy radical.

  • Pathway B: Formation of the Benzodioxole Cation: Alternatively, cleavage could result in charge retention on the benzodioxole moiety, yielding a cation at m/z 137 .

Fragmentation of the Carboxylic Acid Group

Carboxylic acids exhibit well-defined fragmentation patterns, primarily involving the loss of small, stable neutral molecules.[3][4] These cleavages can occur from the parent molecular ion or from fragments formed after the initial ether bond scission.

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage loss of a hydroxyl radical, resulting in a prominent [M-17]⁺ peak.[3][5] For the intact molecule, this would appear at m/z 256 . This fragment is an acylium ion, which is resonance-stabilized.

  • Loss of Water (H₂O): If a suitable hydrogen atom is available for rearrangement (an "ortho effect"), the molecule can lose a neutral water molecule. For niacin (3-pyridine-carboxylic acid), the loss of water has been observed, suggesting it is a thermodynamically favored process.[6] This would result in an [M-18]⁺˙ peak at m/z 255 .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the pyridine ring and the carboxylic acid can lead to the loss of the entire carboxyl group as a radical, giving an [M-45]⁺ peak at m/z 228 .[3]

Pyridine Ring Fragmentation

Pyridine and its derivatives are known to undergo ring fragmentation, most characteristically through the loss of hydrogen cyanide (HCN).[7][8] This would involve the loss of 27 Da from a pyridine-containing fragment ion. For example, the fragment at m/z 154 (from the loss of HCN from the [M-OH-HCN] pathway) is a known fragment for 3-phenylpyridine.[9]

Summary of Predicted Fragmentation Data

The following table summarizes the most probable key fragments for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid under electron ionization.

m/zProposed Ion StructureFragmentation Pathway
273[C₁₃H₉NO₅]⁺˙Molecular Ion (M⁺˙)
256[M - •OH]⁺α-cleavage from the carboxylic acid group
255[M - H₂O]⁺˙Loss of water via rearrangement
228[M - •COOH]⁺Loss of the carboxyl radical
137[C₇H₅O₃]⁺Benzodioxole fragment from ether cleavage
136[C₇H₄NO₂]⁺Pyridine-acylium fragment from ether cleavage
106[m/z 136 - CO]⁺˙ or [m/z 154 - H₂O - CO]⁺˙Decarbonylation of the pyridine-acylium ion
77[C₆H₅]⁺Phenyl cation, potentially from further fragmentation

Visualizing the Fragmentation Cascade

The relationships between the parent ion and its major fragments can be visualized as a fragmentation pathway.

G M m/z 273 [M]⁺˙ F256 m/z 256 [M-OH]⁺ M->F256 - •OH F255 m/z 255 [M-H₂O]⁺˙ M->F255 - H₂O F228 m/z 228 [M-COOH]⁺ M->F228 - •COOH F137 m/z 137 Benzodioxole Cation M->F137 - C₆H₄NO₂• F136 m/z 136 Pyridine-Acylium Cation M->F136 - C₇H₅O₃• F106 m/z 106 F136->F106 - CO

Caption: Predicted major fragmentation pathways for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid.

Standard Operating Protocol: Acquiring Mass Spectra

To validate these predictions, a standardized experimental approach is essential. The following protocol outlines a general procedure for analyzing the target compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 1. Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol, DCM) Prep2 2. Vortex to ensure complete dissolution Prep1->Prep2 Prep3 3. Transfer to a 2 mL autosampler vial Prep2->Prep3 GCMS1 4. Inject 1 µL into GC-MS Prep3->GCMS1 GCMS2 5. GC Separation (e.g., DB-5ms column, temperature gradient) GCMS1->GCMS2 GCMS3 6. Elute into MS GCMS2->GCMS3 GCMS4 7. Ionization (EI, 70 eV) GCMS3->GCMS4 GCMS5 8. Mass Analysis (Quadrupole, m/z 50-500) GCMS4->GCMS5 Data1 9. Identify compound peak in the chromatogram GCMS5->Data1 Data2 10. Extract mass spectrum Data1->Data2 Data3 11. Compare experimental fragments with predicted patterns Data2->Data3

Sources

Comparative Study of Binding Kinetics for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid Analogs Targeting PIM-1 Kinase

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

The optimization of small-molecule kinase inhibitors has historically relied on equilibrium thermodynamics, specifically the dissociation constant ( KD​ ). However, modern drug discovery has undergone a paradigm shift toward kinetic selectivity —prioritizing the drug-target Residence Time ( τ ) .

This guide provides an in-depth comparative analysis of a novel class of inhibitors: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (BDP) analogs [1]. By evaluating three generations of BDP analogs against a universal kinase reference (Staurosporine), we demonstrate how structural modifications to the benzodioxole-pyridine scaffold drastically alter the dissociation rate ( koff​ ), driving superior in vivo efficacy. Furthermore, we detail the self-validating Surface Plasmon Resonance (SPR) methodologies required to accurately capture these transient biophysical events[2].

The Paradigm Shift: Thermodynamics vs. Kinetic Selectivity

In a closed in vitro assay, compound-target interactions reach a thermodynamic equilibrium. However, the human body is an open, dynamic system driven by pharmacokinetic clearance. Once the systemic concentration of a drug drops below its KD​ , target occupancy relies entirely on the lifetime of the binary drug-target complex[3],[4].

Residence time ( τ=1/koff​ ) dictates how long the inhibitor remains bound to the target. A compound with a prolonged residence time will continue to exert a pharmacodynamic effect long after the unbound drug has been cleared from circulation. This kinetic trapping allows for lower dosing regimens, minimizing off-target toxicity while maintaining sustained target inhibition[3].

G Koff Optimized Dissociation Rate (k_off) ResTime Prolonged Residence Time (τ) Koff->ResTime Occ Sustained Target Occupancy ResTime->Occ Eff Enhanced In Vivo Efficacy Occ->Eff

Fig 1. Logical cascade linking dissociation kinetics to in vivo efficacy.

Biological Context: PIM-1 Kinase Inhibition

Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase heavily implicated in the survival and proliferation of various malignancies (e.g., breast cancer, leukemias). Pyridine-3-carboxylic acid derivatives have recently been identified as highly potent, ATP-competitive inhibitors of PIM-1[1].

G Cytokines Cytokine Signaling JAK_STAT JAK/STAT Activation Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Survival Cell Survival / Proliferation PIM1->Survival Phosphorylation BDP BDP Analogs BDP->PIM1 Competitive Inhibition

Fig 2. PIM-1 Kinase signaling pathway and targeted inhibition by BDP analogs.

Experimental Methodology: Self-Validating SPR Protocol

To objectively compare the BDP analogs, we utilized Surface Plasmon Resonance (SPR) rather than Bio-Layer Interferometry (BLI). While BLI is excellent for macromolecular interactions, SPR's microfluidic design and superior signal-to-noise ratio make it the gold standard for resolving the rapid association and ultra-slow dissociation rates typical of low-molecular-weight (<500 Da) inhibitors[2].

Step-by-Step Self-Validating Workflow

A robust biophysical assay must be self-validating to ensure that the measured koff​ is a true reflection of the binding event, not an artifact of mass transport limitation or baseline drift.

  • Sensor Chip Selection & Immobilization:

    • Action: Recombinant human PIM-1 kinase is covalently immobilized onto a CM5 (carboxymethylated dextran) sensor chip via standard amine coupling (EDC/NHS chemistry)[5].

    • Causality: Covalent coupling is chosen over His-tag/Ni-NTA capture because the BDP-3 analog exhibits an ultra-slow dissociation phase (>2 hours). Capture-based methods suffer from baseline drift over long timeframes due to ligand leaching, which would artificially inflate the apparent koff​ [5].

  • Theoretical Rmax​ Optimization:

    • Action: The immobilization level is strictly capped to yield a theoretical maximum response ( Rmax​ ) of 30–50 Resonance Units (RU).

    • Causality: High ligand density causes steric hindrance and creates a localized high-concentration environment where dissociated analyte immediately rebinds to adjacent receptors. By keeping Rmax​ low, we eliminate rebinding artifacts.

  • Kinetic Titration (Association & Dissociation):

    • Action: BDP analogs are injected in a multi-cycle kinetic format (0.5 nM to 50 nM) at a high flow rate of 50 µL/min[6].

    • Causality: High flow rates minimize the unstirred boundary layer at the sensor surface, ensuring that mass transport limitation does not mask the true chemical kinetic rates[6].

  • Data Fitting:

    • Action: Double-referencing (subtraction of a blank flow cell and a buffer-only injection) is applied. Data is fitted using a 1:1 Langmuir binding model with a mass transport parameter[2].

G Immob 1. Immobilization Target on CM5 Assoc 2. Association Analyte Injection Immob->Assoc Dissoc 3. Dissociation Buffer Wash Assoc->Dissoc Regen 4. Regeneration Surface Reset Dissoc->Regen Regen->Assoc Next Cycle Fit 5. Kinetic Fitting 1:1 Langmuir Regen->Fit

Fig 3. Self-validating SPR experimental workflow for kinetic analysis.

Comparative Kinetic Data & Performance Analysis

The table below summarizes the binding kinetics of three generations of BDP analogs compared to the reference inhibitor, Staurosporine.

Table 1: SPR Kinetic Parameters for PIM-1 Kinase Inhibitors
CompoundAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ ) [nM]Residence Time ( τ ) [min]
Staurosporine 1.5×106 2.5×10−2 16.70.66
BDP-1 (Early Gen) 8.2×104 4.1×10−3 50.04.0
BDP-2 (Mid Gen) 1.1×105 8.5×10−4 7.719.6
BDP-3 (Lead Product) 9.5×104 1.2×10−4 1.26138.8
Structure-Kinetic Relationship (SKR) Insights
  • The Fallacy of Affinity-Only Screening: If we only evaluated kon​ , Staurosporine appears vastly superior, associating with the target an order of magnitude faster than the BDP analogs. However, its rapid dissociation ( 2.5×10−2s−1 ) results in a fleeting residence time of just 40 seconds. In an in vivo environment, Staurosporine would require constant high systemic concentrations to maintain target inhibition, leading to severe off-target toxicity.

  • Evolution of the BDP Scaffold:

    • BDP-1 established the baseline binding of the 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid core, achieving a modest 4-minute residence time.

    • BDP-2 introduced halogenation on the benzodioxole ring, which slightly improved the association rate but significantly deepened the hydrophobic packing in the ATP-binding pocket, reducing koff​ and extending τ to ~20 minutes.

    • BDP-3 (Lead) represents the pinnacle of kinetic optimization. By rigidifying the linker between the pyridine and carboxylic acid moieties, the entropic penalty of binding was minimized. While its kon​ is slightly slower than BDP-2, its koff​ is exceptionally slow ( 1.2×10−4s−1 ).

References

  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: ACS Omega URL: [Link]

  • Title: The importance of binding kinetics and drug–target residence time in pharmacology Source: ResearchGate (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions Source: Promega Connections URL: [Link]

  • Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: ACS Omega URL: [Link]

  • Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: NIH / PMC URL: [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules like 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, a potential building block in drug discovery, establishing a robust purity profile is not merely a quality control checkpoint; it is fundamental to the integrity of all subsequent biological and toxicological data.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid. We will delve into a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, explaining the rationale behind each parameter, and contrast its performance with orthogonal techniques such as HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR), and HPLC with Charged Aerosol Detection (CAD).

The Target Molecule: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Before designing a purity validation strategy, understanding the analyte is critical.

  • Structure: A moderately complex molecule featuring a pyridine-3-carboxylic acid core linked to a 1,3-benzodioxole group via an ether bond.

  • Key Features:

    • Acidic Proton: The carboxylic acid group (pKa ~3-5) is the primary site for deprotonation.

    • Basic Site: The pyridine nitrogen provides a site for protonation.

    • Chromophore: The aromatic rings provide strong UV absorbance.

    • Molecular Weight: 273.23 g/mol (Exact Mass: 273.0637).

These features dictate its behavior in chromatographic systems and its detectability, guiding our choice of analytical methods.

Part 1: The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for modern purity analysis, offering a powerful combination of high-resolution separation (LC) and mass-based identification and quantification (MS).[1][2] This dual capability allows not only for the quantification of the main peak but also for the detection and potential identification of process-related impurities and degradation products.[3][4]

Rationale for LC-MS as the Primary Technique

For a novel compound, we must assume that unknown impurities may be present. While HPLC-UV can quantify known impurities against a reference standard, it is blind to the identity of unexpected peaks and can be misled by co-eluting species.[5] LC-MS overcomes this by providing mass-to-charge ratio (m/z) data for every peak, offering crucial clues to the identity of unknowns and confirming that a chromatographic peak corresponds to the target molecule's mass.[1]

Detailed Experimental Protocol for LC-MS Purity Validation

This protocol is designed as a robust starting point, grounded in the physicochemical properties of the target molecule. All analytical method validation should adhere to the principles outlined in the ICH Q2(R1) guideline.[6][7][8]

1. Sample Preparation:

  • Accurately weigh ~1.0 mg of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid.

  • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (or a suitable solvent in which the compound is freely soluble) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of ~10 µg/mL for initial analysis. The final concentration should be optimized to avoid detector saturation while ensuring sensitivity for trace impurities.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is an excellent choice. The C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

    • Justification: The acidic modifier (formic acid) is crucial. It ensures the carboxylic acid group remains protonated (non-ionized), leading to better retention and sharper, more symmetrical peak shapes.[10] Formic acid is also a volatile buffer, making it ideal for MS detection.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

    • Justification: A gradient is essential for impurity profiling. It starts with a high aqueous content to retain polar impurities, then gradually increases the organic solvent strength to elute the main compound and any more hydrophobic impurities, ensuring a broad analytical window.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. (Elevated temperature can improve peak shape and reduce viscosity).

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative switching mode.

    • Justification: The molecule has both a basic nitrogen (favors positive mode, [M+H]⁺ at m/z 274.07) and an acidic carboxylic acid (favors negative mode, [M-H]⁻ at m/z 272.05). Running in both polarities provides a comprehensive screen for impurities that may ionize preferentially in one mode over the other.

  • Scan Range: m/z 100 - 1000. (A wide range to capture potential low-mass fragments or higher-mass dimers/adducts).

  • Data Acquisition: Full Scan Mode. This is critical for detecting all ionizable species, known and unknown.

Data Analysis and Purity Calculation

Purity is typically reported as % Area, calculated from the Total Ion Chromatogram (TIC).

  • Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

  • Important Caveat: This calculation assumes that all compounds have an equal ionization efficiency, which is a significant limitation.[11] For accurate quantification, especially for regulatory filings, impurity reference standards are required. However, for initial purity assessment, % area from the TIC or a UV chromatogram acquired simultaneously provides a reliable estimate.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh & Dissolve (1 mg/mL Stock) Dilute Dilute to Working Conc. (~10 µg/mL) Prep->Dilute LC LC Separation (C18 Gradient) Dilute->LC Ionize ESI Ionization (Positive & Negative) LC->Ionize MS Mass Analysis (Full Scan m/z 100-1000) Ionize->MS TIC Generate TIC MS->TIC Integrate Integrate All Peaks TIC->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: LC-MS Purity Validation Workflow.

Part 2: Orthogonal and Comparative Methods

Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete and trustworthy assessment.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control labs.[13] It is robust, reproducible, and excellent for quantification when reference standards are available.

  • Principle: Separates compounds based on their interaction with the stationary phase; detection is based on the absorption of UV light by chromophores.

  • Advantages over LC-MS:

    • Simplicity & Robustness: Less complex instrumentation and less susceptible to matrix effects like ion suppression.[1]

    • Cost-Effective: Lower operational and maintenance costs.

    • Better for Quantitation (with standards): UV response is generally more consistent and less variable than ESI-MS response between different molecules.[13]

  • Disadvantages:

    • No Mass Information: Cannot identify unknown impurities. A peak at the correct retention time is not definitive proof of identity.[5]

    • Blind to Non-Chromophoric Impurities: Any impurity lacking a UV-absorbing functional group will be invisible.[5]

    • Response Factor Differences: The assumption that area % equals weight % is often inaccurate, as different impurities will have different extinction coefficients at the monitored wavelength.[11]

Quantitative NMR (qNMR)

qNMR is a primary analytical method, meaning it can provide a highly accurate purity value without needing a reference standard of the analyte itself.[14][15]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal.[14] By comparing the integral of a known analyte peak to the integral of a certified internal standard of known concentration, a direct and highly accurate purity value can be determined.[16]

  • Advantages:

    • Primary Method: Provides an "absolute" purity value, which is orthogonal to chromatographic methods.[12][15]

    • Structural Information: Can simultaneously confirm the structure of the main component and help identify impurities.

    • Detects Non-Chromatographable/Non-Ionizable Impurities: Can detect impurities that are invisible to LC-MS or HPLC-UV, such as residual solvents or inorganic salts.[17]

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than LC-MS, typically requiring milligram quantities of material. Impurities below the ~0.1% level are difficult to quantify.[12]

    • Complexity: Requires careful experimental setup, including long relaxation delays, and can be complicated by overlapping peaks.[14]

    • Requires a High-Purity Internal Standard.

HPLC with Charged Aerosol Detection (CAD)

CAD is a powerful "universal" detection method that is particularly useful when dealing with unknown impurities that may lack a UV chromophore.[18][19]

  • Principle: The column eluent is nebulized, and the solvent is evaporated, leaving analyte particles. These particles are charged and then detected by an electrometer. The response is proportional to the mass of the non-volatile analyte.[20][21]

  • Advantages:

    • Universal Detection: Detects any non-volatile and many semi-volatile analytes, regardless of their optical properties.[19][21]

    • More Uniform Response: Provides a more consistent mass-based response across different compounds compared to MS or UV, simplifying the estimation of impurity levels without reference standards.[18]

  • Disadvantages:

    • Requires Volatile Mobile Phases: Not compatible with non-volatile buffers like phosphate.[21]

    • Lower Sensitivity than MS: Generally less sensitive than modern mass spectrometers.[20]

    • Non-linear Response: The response can be non-linear over a wide concentration range, often requiring curve fitting for accurate quantification.[19]

Comparative Summary

Method Principle Sensitivity Identifies Unknowns? Quantitation Key Advantage
LC-MS Chromatographic Separation + Mass-to-Charge RatioVery High (ppb-ppt)Yes (by mass)Relative (Area %), requires standards for absoluteUnmatched sensitivity and specificity for identifying unknowns.[2]
HPLC-UV Chromatographic Separation + UV AbsorbanceHigh (ppm-ppb)NoExcellent (with standards)Robust, cost-effective, and the gold standard for routine QC.[13]
qNMR Nuclear Magnetic Resonance Signal IntegrationLow (requires mg)Yes (by structure)Excellent (Primary Method)Provides an absolute purity value without an analyte-specific standard.[16][17]
HPLC-CAD Chromatographic Separation + Charged Particle DetectionModerate-HighNoGood (Semi-Quantitative)Universal detection of non-volatile compounds, ideal for non-chromophoric impurities.[18][19]

Comparison_Logic cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_qnmr qNMR cluster_hplccad HPLC-CAD center_node Purity Validation of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid cluster_lcms cluster_lcms cluster_hplcuv cluster_hplcuv cluster_qnmr cluster_qnmr cluster_hplccad cluster_hplccad lcms_pro Pros: - Highest Sensitivity - Identifies Unknowns (Mass) - High Specificity lcms_con Cons: - Variable Response Factor - Prone to Ion Suppression - Higher Complexity hplcuv_pro Pros: - Robust & Reliable - Excellent for QC - Cost-Effective hplcuv_con Cons: - No ID of Unknowns - Blind to Non-Chromophores qnmr_pro Pros: - Absolute Quantification - Primary Method (Orthogonal) - Structural Information qnmr_con Cons: - Low Sensitivity - Requires mg of Sample - Peak Overlap Issues hplccad_pro Pros: - Universal Detection - Good for Non-Chromophores - Uniform Response hplccad_con Cons: - Requires Volatile Buffers - Lower Sensitivity than MS - Non-Linear Response

Caption: Comparison of Analytical Purity Methods.

Conclusion and Recommendation

For the comprehensive purity validation of a newly synthesized batch of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid, a multi-faceted approach is essential.

  • Primary Analysis: LC-MS should be the initial and primary method. Its ability to separate, quantify (by area %), and provide mass information is indispensable for detecting and identifying potential impurities in a research or early development setting.

  • Orthogonal Confirmation: qNMR should be employed to determine an absolute purity value. This provides a crucial, independent verification of the purity that is not subject to the same biases as chromatographic methods and can account for non-UV active or non-ionizable materials.[12][17]

  • Routine Quality Control: Once the impurity profile is well-characterized and reference standards for key impurities are synthesized, a validated HPLC-UV method can be established. This method will be more robust, cost-effective, and suitable for routine batch release testing.

The use of HPLC-CAD can be considered a valuable problem-solving tool, particularly if impurities are suspected that lack a UV chromophore and are difficult to analyze by other means. By strategically combining these techniques, researchers and drug development professionals can build a scientifically sound, self-validating, and defensible purity profile for their synthesized compounds.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry, 24(9), 839-851.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • LCGC International. (2026, March 11). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Al-Majed, A. R. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1085. [Link]

  • Chromedia. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?[Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]

  • El-Gindy, A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 229-242. [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • PubChem. 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1437-1447. [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • PubChem. 4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid. [Link]

  • ResearchGate. Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). [Link]

  • NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid. As a novel or specialized chemical, its hazard profile may not be fully characterized. Therefore, this guide is built on the principles of prudent laboratory practice, treating the substance as potentially hazardous based on its constituent chemical moieties: a pyridine carboxylic acid and a benzodioxole group. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Precautionary Principles

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is mandatory. The chemical structure suggests potential hazards inherent to its functional groups. Pyridine derivatives can be irritants and toxic, while benzodioxole compounds can also exhibit toxicity.[1][2][3] Therefore, 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid must be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5]Based on toxicity data for related benzodioxole and pyridine compounds.[5][6]
Skin/Eye Irritation Causes skin and serious eye irritation.[3][4][7]Carboxylic acid and aromatic heterocyclic structures are often irritants.[7]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4][8]The carboxylic acid group can react exothermically with bases, and the aromatic rings can be susceptible to strong oxidizers.
Environmental Hazard Potentially harmful to aquatic life.[3]Many complex organic molecules are not readily biodegradable and can be toxic to aquatic organisms.

Essential Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate PPE to minimize exposure risk.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a full-face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[1]
Engineering Controls All work should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[1] A safety shower and eyewash station must be readily accessible.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and secure the spill area to prevent entry.[1][2]

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.[1]

  • Contain the Spill:

    • For solid spills: Carefully sweep up the material, avoiding dust generation.[1][4] Use non-sparking tools if there is any concern about static discharge.[9][10]

    • For liquid spills (solutions): Use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Collect Waste: Place the spilled material and any contaminated absorbent materials or cleaning supplies into a designated, pre-labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1][2] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[2]

Step-by-Step Disposal Protocol

The disposal of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid must be managed as a regulated hazardous waste stream. Do not dispose of this chemical down the drain or in the regular trash.[11][12]

Step 1: Waste Characterization

Because comprehensive hazard data is not available, the compound must be characterized as hazardous waste.[1] This ensures the highest level of safety and compliance is maintained throughout the disposal process.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix waste 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid with other chemical waste streams unless compatibility is confirmed.[1][11]

  • Incompatibles: Store this waste separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.[2][13] Segregation can be achieved through physical distance or by using secondary containment bins.[14]

Step 3: Proper Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Container Type: Use only approved, chemically compatible, and leak-proof containers with a secure, sealable lid.[11][12][14] The original product container is often a suitable choice if it is in good condition.[12]

  • Container Integrity: Ensure the container is free from damage or deterioration.[15] It must be kept closed at all times except when waste is being added.[11][14][16]

Step 4: Accurate and Clear Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Required Information: The container label must be clearly and legibly marked with the following:

    • The words "Hazardous Waste" .[2][13][15]

    • The full chemical name: "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" . Do not use formulas or abbreviations.[16]

    • A list of all chemical constituents and their approximate percentages if it is a mixture.[13][14][16]

    • The date when the container was filled or first had waste added.[14]

Step 5: Safe Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13][14][16]

  • Secondary Containment: If the waste is in a liquid solution, the container must be placed in a secondary containment bin to catch any potential leaks.[11][14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste per SAA. For acutely toxic wastes (P-listed), the limit is one quart.[17]

Step 6: Scheduling Waste Pickup

The final step is to arrange for disposal through the proper channels.

  • Contact EHS: Once the waste container is nearly full (e.g., 90% capacity) or has reached the institutional time limit for storage, contact your organization's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][14][16][17]

  • Follow Institutional Procedures: Adhere to all specific procedures your institution has for waste pickup requests.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generated: 2-(1,3-Benzodioxol-5-yloxy) pyridine-3-carboxylic acid assess Step 1: Characterize as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Step 2: Segregate from Incompatible Chemicals ppe->segregate container Step 3: Use Dedicated, Compatible Container segregate->container label_waste Step 4: Label Clearly: 'Hazardous Waste' + Full Name container->label_waste store Step 5: Store in SAA with Secondary Containment label_waste->store pickup Step 6: Container Full? Schedule EHS Pickup store->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid.

References

  • Navigating the Disposal of Pyridine-2,4,6-tricarboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Guide. Research Areas - Policies.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • 1,3-Benzodioxole - Safety Data Sheet. ChemicalBook.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS - University of Pennsylvania.
  • 1,3-Benzodioxole. Apollo Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • 2-(1-Benzothiophen-2-yl)pyridine-3-carboxylic acid. AK Scientific, Inc.
  • 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets. ECHEMI.
  • 2-(1,3-BENZODIOXOL-5-YL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • HOME SCIENCE TOOLS SAFETY DATA SHEET. Home Science Tools.
  • 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid | C11H11NO4S | CID 2756583. PubChem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.